molecular formula C30H26NOP B12848807 (3AR,8bS)-2-(2-(diphenylphosphanyl)phenyl)-4,4-dimethyl-3a,8b-dihydro-4H-indeno[2,1-d]oxazole

(3AR,8bS)-2-(2-(diphenylphosphanyl)phenyl)-4,4-dimethyl-3a,8b-dihydro-4H-indeno[2,1-d]oxazole

Cat. No.: B12848807
M. Wt: 447.5 g/mol
InChI Key: XLJCSKHVWKPAMV-NSOVKSMOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This chiral indeno-oxazole derivative features a diphenylphosphanylphenyl substituent at the 2-position and 4,4-dimethyl groups on the fused oxazole ring. Its rigid indeno-oxazole backbone provides steric bulk, while the electron-rich phosphine group enhances metal coordination properties .

Properties

Molecular Formula

C30H26NOP

Molecular Weight

447.5 g/mol

IUPAC Name

[2-[(3aR,8bS)-4,4-dimethyl-3a,8b-dihydroindeno[2,1-d][1,3]oxazol-2-yl]phenyl]-diphenylphosphane

InChI

InChI=1S/C30H26NOP/c1-30(2)25-19-11-9-17-23(25)27-28(30)31-29(32-27)24-18-10-12-20-26(24)33(21-13-5-3-6-14-21)22-15-7-4-8-16-22/h3-20,27-28H,1-2H3/t27-,28-/m0/s1

InChI Key

XLJCSKHVWKPAMV-NSOVKSMOSA-N

Isomeric SMILES

CC1([C@@H]2[C@H](C3=CC=CC=C31)OC(=N2)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)C

Canonical SMILES

CC1(C2C(C3=CC=CC=C31)OC(=N2)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)C

Origin of Product

United States

Biological Activity

(3AR,8bS)-2-(2-(diphenylphosphanyl)phenyl)-4,4-dimethyl-3a,8b-dihydro-4H-indeno[2,1-d]oxazole is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound features an indeno[2,1-d]oxazole core substituted with a diphenylphosphanyl group. This unique structure is believed to influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the Indeno[2,1-d]oxazole Framework : This is achieved through cyclization reactions involving appropriate precursors.
  • Phosphanylation : The introduction of the diphenylphosphanyl group is often performed using phosphine reagents under controlled conditions to ensure selectivity and yield.

Anticancer Properties

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance:

  • HDAC Inhibition : Similar compounds have shown histone deacetylase (HDAC) inhibition, which is crucial in cancer therapy. One study reported IC50 values as low as 0.14 μM for related indeno[1,2-d]thiazole derivatives against pan-HDACs .
  • Antiproliferative Activity : The antiproliferative effects against various cancer cell lines (e.g., MCF7 and HCT116) have been documented with GI50 values in the sub-micromolar range .

The mechanism by which this compound exerts its biological effects may involve:

  • Interaction with Biological Macromolecules : The phosphanyl group can facilitate binding to proteins and nucleic acids, potentially leading to modulation of signaling pathways involved in cell proliferation and survival .
  • Catalytic Activity : Its ability to form stable complexes with metal ions suggests a role in catalysis that could be leveraged for therapeutic applications .

In Vitro Studies

In vitro studies have been conducted to evaluate the cytotoxicity and mechanism of action of related compounds:

CompoundCell LineIC50 Value (μM)Mechanism
Compound AMCF70.869HDAC inhibition
Compound BHCT1160.535Antiproliferative activity

These findings support the potential of phosphanyl-substituted indeno derivatives as promising anticancer agents.

Toxicological Assessments

Toxicological evaluations are critical for assessing the safety profile of new compounds. Studies on similar oxazole derivatives indicate low acute toxicity levels in animal models . The histopathological examination revealed no significant adverse effects on major organs at therapeutic doses.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities with analogous indeno-oxazole derivatives:

Compound Name Molecular Formula Substituent Molecular Weight Key Functional Groups Application Potential
Target Compound C31H27NOP 2-(Diphenylphosphanyl)phenyl ~476.5 Phosphine, oxazole, dimethyl Asymmetric catalysis ligand
(3aR,8aS)-2-(6-Cyclopropylpyridin-2-yl)-indeno-oxazole C18H16N2O 6-Cyclopropylpyridin-2-yl 276.33 Pyridine, oxazole Research (unexplored)
(3aS,8aR)-2-(2-(Diphenylphosphino)benzyl)-indeno-oxazole C30H25NOP 2-(Diphenylphosphino)benzyl ~458.5 Phosphine, benzyl, oxazole Catalysis, ligand design
Bis-indeno-oxazole with diphenylpropane linker C35H30N2O2 Diphenylpropane-bis-oxazole 510.62 Bidentate oxazole, rigid backbone Supramolecular chemistry
Key Observations:
  • Phosphine vs. Pyridine : The target compound’s diphenylphosphanyl group provides stronger electron-donating capabilities compared to the pyridine group in , making it more suitable for stabilizing electron-deficient metal centers.
  • Dimeric Structure: The bis-indeno-oxazole in offers a bidentate coordination mode, contrasting with the monodentate phosphine ligand in the target compound.

Computational Similarity Assessment

Using Tanimoto and Morgan metrics (as in ), the target compound shows moderate similarity (~0.6–0.7) to due to shared phosphine groups but lower similarity (~0.3–0.4) to and due to divergent substituents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.